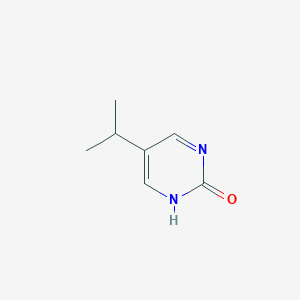
1-Chloro-4-nitro-2-propoxybenzene
Descripción general
Descripción
1-Chloro-4-nitro-2-propoxybenzene, also known as “CNPO”, is an organic compound consisting of a benzene ring with a chloro, nitro, and propoxy substituent. It is a colorless solid that is used in a variety of applications, including scientific research, drug synthesis, and electronics. CNPO is also used in many laboratory experiments and is a common reagent in organic chemistry.
Aplicaciones Científicas De Investigación
Environmental Remediation
Agrawal and Tratnyek (1996) explored the reduction of nitro aromatic compounds by zero-valent iron metal , highlighting its potential in remediation of groundwater contaminants. This research suggests that substances like 1-Chloro-4-nitro-2-propoxybenzene could be reduced in environmental settings, leading to less harmful products such as anilines, without forming azobenzene or azoxybenzene byproducts. This process underscores the importance of such chemical reactions in treating polluted water sources Agrawal & Tratnyek, 1996.
Electrochemical Sensing
Kingsford et al. (2018) developed an electrochemical sensor for detecting 1-chloro-4-nitrobenzene , leveraging the high surface area and electron transfer ability of carbon nanohorns (CNHs), combined with the high host–guest recognition capability of β-cyclodextrin (β-CD). This sensor demonstrates significant potential for monitoring the presence of nitro aromatic compounds in the environment, offering a sensitive and selective method for detecting such pollutants Kingsford et al., 2018.
Organic Synthesis
Research by Wang and Li (2016) on the synthesis of 1H-Indazoles showcased the use of nitrosobenzenes as aminating agents, employing a rhodium and copper-catalyzed C-H activation and C-N/N-N coupling process. This methodology points to the versatility of nitro aromatic compounds in synthesizing complex organic molecules, which could have implications for pharmaceutical and material sciences Wang & Li, 2016.
Mecanismo De Acción
Target of Action
Similar compounds, such as chloro- and nitro-substituted benzenes, are known to undergo aromatic nucleophilic substitutions .
Mode of Action
1-Chloro-4-nitro-2-propoxybenzene likely undergoes a similar mechanism of action as other chloro- and nitro-substituted benzenes. These compounds are known to undergo aromatic nucleophilic substitutions . This process involves the replacement of a substituent in an aromatic ring by a nucleophile . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving aromatic nucleophilic substitutions .
Pharmacokinetics
The compound’s molecular weight is 21564 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Based on its potential mode of action, it could result in the formation of substituted benzene rings .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-4-nitro-2-propoxybenzene. For instance, the compound is combustible and can react violently with combustible and reducing materials . Therefore, it’s crucial to store and handle the compound properly to ensure its stability and efficacy .
Propiedades
IUPAC Name |
1-chloro-4-nitro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMHBSITSXZPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512214 | |
| Record name | 1-Chloro-4-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76464-50-1 | |
| Record name | 1-Chloro-4-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1610698.png)





![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)





![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)
